[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate
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Overview
Description
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate: is a complex organic compound that features a pyrrolidine ring, a propargyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a base such as sodium hydride.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propargyl group can participate in click chemistry reactions, facilitating the formation of bioactive conjugates.
Comparison with Similar Compounds
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate: can be compared with similar compounds such as:
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl acetate: Lacks the thioether linkage, which may affect its reactivity and applications.
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]thio}acetate: Similar structure but with a different ester group, potentially leading to different chemical properties.
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}propanoate: Contains a propanoate ester instead of an acetate, which may influence its biological activity.
The uniqueness of This compound lies in its combination of a pyrrolidine ring, propargyl group, and thioether linkage, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-(oxan-2-ylmethylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-2-8-17-9-5-6-14(17)11-20-16(18)13-21-12-15-7-3-4-10-19-15/h1,14-15H,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAHZNEZPALRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1COC(=O)CSCC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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